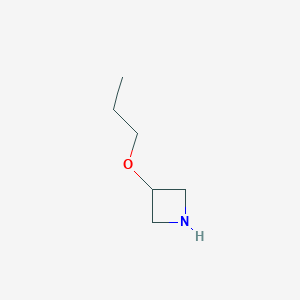

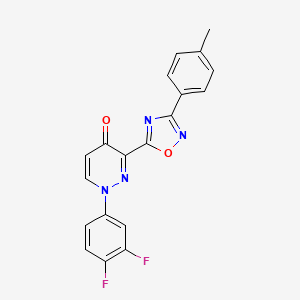

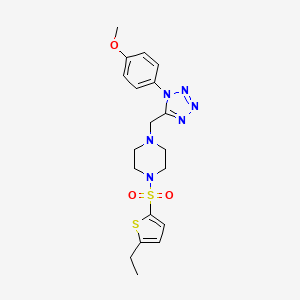

![molecular formula C20H25N5O3 B2597844 1,7-二甲基-N-(3-吗啉代丙基)-4-氧代-1,4-二氢吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-2-甲酰胺 CAS No. 946259-26-3](/img/structure/B2597844.png)

1,7-二甲基-N-(3-吗啉代丙基)-4-氧代-1,4-二氢吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . They are also known to have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves molecular diversity . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine were modified . The yield of the synthesis process was reported to be 71% .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a common feature in selective CDK4/6 inhibitors . The IR spectrum of the compound shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of cyano-additions and aromatizations . The reaction mechanism features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .

Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287-288 °C . The 1H NMR (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51-8.10 ppm (m, 7H, Ar-H), 6.95 ppm (s, 1H, Ar-H), and 3.78 ppm (m, 6H, OCH3) .

科学研究应用

合成和生物活性

研究重点在于合成衍生自相似骨架的新型杂环化合物,探索其生物活性。例如,Abu-Hashem、Al-Hussain 和 Zaki (2020) 合成了具有抗炎和镇痛特性的新型杂环化合物,表明此类化合物在药物化学中的潜力 (Abu-Hashem 等人,2020)。这项研究突出了杂环化合物在解决疼痛和炎症方面的治疗潜力。

抗菌活性

另一个关键应用领域是抗菌剂的开发。Devarasetty 等人(2019)探讨了新型 6-氧代嘧啶-1(6H)-基苯甲酰胺衍生物的抗菌活性,显示出对各种细菌和真菌菌株的有效性 (Devarasetty 等人,2019)。这项工作强调了此类化合物在对抗微生物耐药性中的重要性。

化学合成和改性

杂环化合物的化学合成和改性仍然是一个至关重要的研究领域。Varlamov 等人(1999)研究了吡咯并嘧啶的曼尼希氨基烷基化,这是一个对于创造具有潜在增强生物活性的衍生物至关重要的过程 (Varlamov 等人,1999)。此类合成方法是药物化学中开发新治疗剂的基础。

作用机制

未来方向

The future directions for this compound could involve further exploration of its anticancer activity, particularly against triple-negative breast cancer cells . Additionally, modifications at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine could be explored to improve inhibitory effects in breast cancer cells .

属性

IUPAC Name |

6,12-dimethyl-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-14-4-5-17-22-18-15(20(27)25(17)13-14)12-16(23(18)2)19(26)21-6-3-7-24-8-10-28-11-9-24/h4-5,12-13H,3,6-11H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOSKVPBJBKZIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCCCN4CCOCC4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

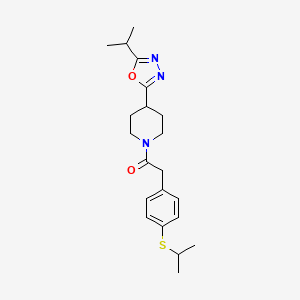

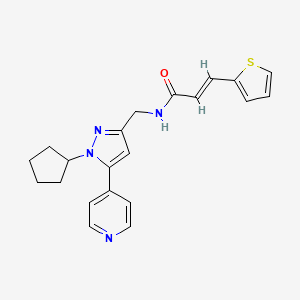

![4-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B2597762.png)

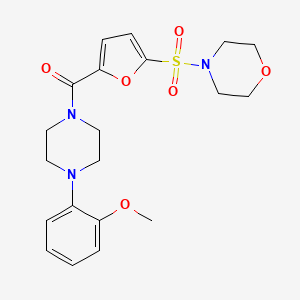

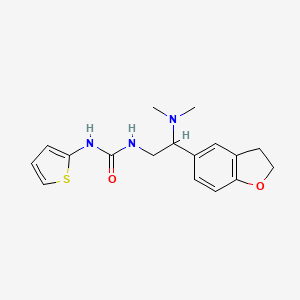

![2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2597764.png)

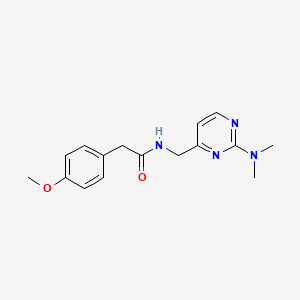

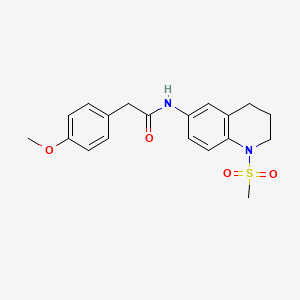

![N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2597769.png)

![N-[4-(acetylamino)phenyl]-2-chloropropanamide](/img/structure/B2597779.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2597782.png)